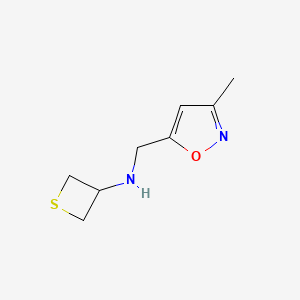
N-((3-Methylisoxazol-5-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-Methylisoxazol-5-yl)methyl)thietan-3-amine is a compound that features a unique combination of a thietan ring and an isoxazole ring. The presence of these heterocyclic structures imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methylisoxazol-5-yl)methyl)thietan-3-amine typically involves the reaction of 3-amino-5-methylisoxazole with a thietan derivative. One common method is the condensation reaction between 3-amino-5-methylisoxazole and a thietan-3-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-((3-Methylisoxazol-5-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thietan ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles like amines or thiols replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.
Substitution: Amines, thiols, dichloromethane, and basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
N-((3-Methylisoxazol-5-yl)methyl)thietan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-((3-Methylisoxazol-5-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thietan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cell death in cancer cells.
Comparison with Similar Compounds
N-((3-Methylisoxazol-5-yl)methyl)thietan-3-amine can be compared with other similar compounds, such as:
N-(5-Methylisoxazol-3-yl)malonamide: Similar isoxazole structure but different functional groups, leading to distinct chemical and biological properties.
3-Amino-5-methylisoxazole: Lacks the thietan ring, resulting in different reactivity and applications.
Thietan-3-yl derivatives: Compounds with similar thietan ring structures but different substituents, affecting their chemical behavior and biological activities.
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
N-[(3-methyl-1,2-oxazol-5-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H12N2OS/c1-6-2-8(11-10-6)3-9-7-4-12-5-7/h2,7,9H,3-5H2,1H3 |
InChI Key |
CJNIFDHVNVGERW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


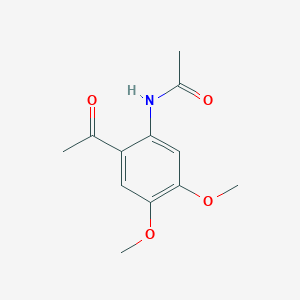
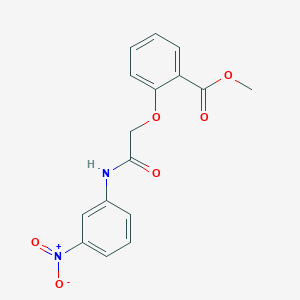
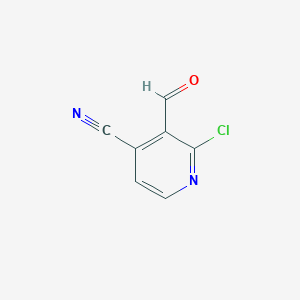
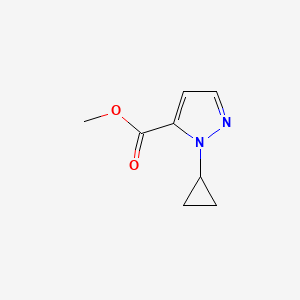
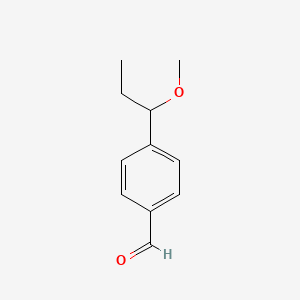

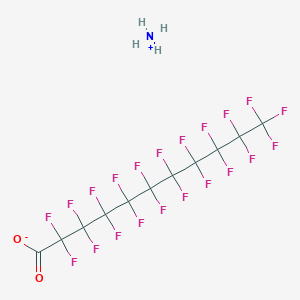
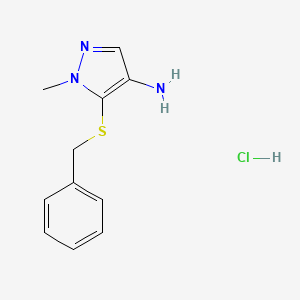

![1,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B12986309.png)
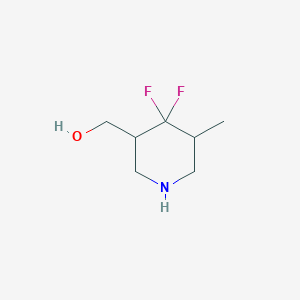
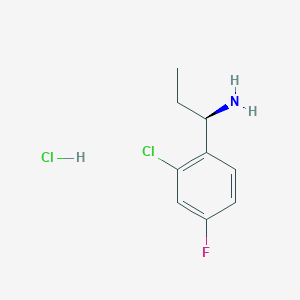
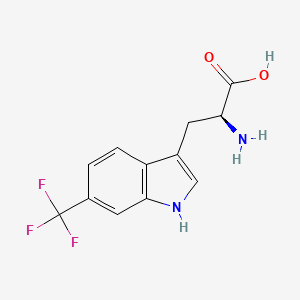
![(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine](/img/structure/B12986338.png)
